molecular formula C25H22N2O5 B11420973 3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B11420973
M. Wt: 430.5 g/mol
InChI Key: LFPDGALQCJVWQH-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further functionalized with ethoxybenzamido and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the ethoxybenzamido and methoxyphenyl groups through a series of substitution and coupling reactions. Key reagents often include ethoxybenzoyl chloride and 3-methoxyaniline, which react under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions are carefully monitored to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological molecules, potentially modulating their activity. The ethoxybenzamido and methoxyphenyl groups may enhance binding affinity and specificity, leading to targeted effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzamido)-N-(3-ethoxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with different substituents, leading to variations in biological activity.

    3-(4-Ethoxybenzamido)-N-(3-hydroxyphenyl)-1-benzofuran-2-carboxamide: The presence of a hydroxyl group can significantly alter the compound’s reactivity and interactions.

Uniqueness

3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O5/c1-3-31-18-13-11-16(12-14-18)24(28)27-22-20-9-4-5-10-21(20)32-23(22)25(29)26-17-7-6-8-19(15-17)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

LFPDGALQCJVWQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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